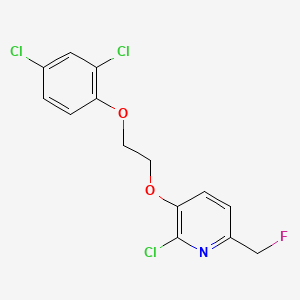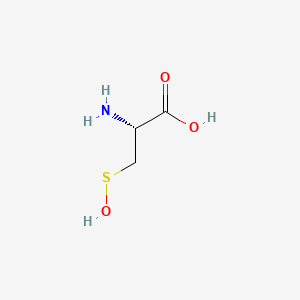
DBCO-PEG5-NHS-Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG5-NHS ester is an amine-reactive labeling reagent often used for the introduction of DBCO moiety into proteins, peptides (side chain of lysine), or amino-modified oligo . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a click chemistry reagent .
Molecular Structure Analysis
The chemical formula of DBCO-PEG5-NHS ester is C36H43N3O11 . Its exact mass is 693.29 and its molecular weight is 693.750 .Chemical Reactions Analysis
DBCO-PEG5-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic condition to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .Physical And Chemical Properties Analysis
DBCO-PEG5-NHS ester is a yellow to slightly orange oil . It is soluble in DMSO, DMF, DCM, THF, CHCl3 . The PEG5 spacer increases the water solubility of compounds in aqueous media .Wissenschaftliche Forschungsanwendungen
Amin-reaktives Markierungsreagenz
DBCO-PEG5-NHS-Ester ist ein amin-reaktives Markierungsreagenz mit erhöhter Wasserstabilität und Löslichkeit {svg_1}. Es reagiert spezifisch und effizient mit einem primären Amin (z.B. Seitenkette von Lysinresten oder aminosilanbeschichteten Oberflächen) bei pH 7-9, um eine kovalente Bindung zu bilden {svg_2}.
Biokompatible Click-Chemie
Die Click-Reaktion erfolgt effizient unter milden Pufferbedingungen und erfordert keine zusätzlichen Reagenzien wie einen Kupferkatalysator oder Reduktionsmittel {svg_3}. Dies macht this compound zu einem nützlichen Werkzeug in der biokompatiblen Click-Chemie.
Chemoselektive Konjugation
Azide und DBCO-Gruppen reagieren nicht oder interferieren nicht mit anderen funktionellen Gruppen, die in biologischen Proben gefunden werden, sondern konjugieren mit hoher Effizienz miteinander {svg_4}. Diese chemoselektive Eigenschaft ist nützlich in verschiedenen Biokonjugationsanwendungen.
Fortgeschrittene Vernetzungsexperimente
This compound modifiziert aminhaltige Moleküle mit DBCO für den Einsatz in fortgeschrittenen Vernetzungsexperimenten {svg_5}.
Proteinmarkierung
Der hydrophile Polyethylenglycol (PEG)-Spacerarm verleiht dem markierten Molekül Wasserlöslichkeit, wodurch die Aggregation von markierten Proteinen in Lösung reduziert wird {svg_6}.
Bioorthogonale Chemie
DBCO-NHCO-PEG5-NHS-Ester ist ein vielversprechendes Werkzeug für die Biokonjugation und bioorthogonale Chemie, das die selektive und effiziente Markierung, Modifizierung oder Funktionalisierung von Biomolekülen und Oberflächen ermöglicht {svg_7}.
Synthese von PROTACs
This compound ist ein PEG/Alkyl/Ether-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_8}.
Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs)
This compound ist ein spaltbarer ADC-Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird {svg_9}.
Wirkmechanismus
Zukünftige Richtungen
DBCO-PEG5-NHS ester is a promising compound in the field of bioconjugation and click chemistry. It is used in the synthesis of PROTACs and ADCs, which are significant in targeted drug delivery . Its future applications may include the development of more efficient and specific drug delivery systems.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJSALGAVUYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?
A: DBCO-PEG5-NHS ester serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]
Q2: How does the use of DBCO-PEG5-NHS ester contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?
A2: The use of DBCO-PEG5-NHS ester offers several advantages for creating effective MuSIC probes:
- Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]
- Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]
- Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)



![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)